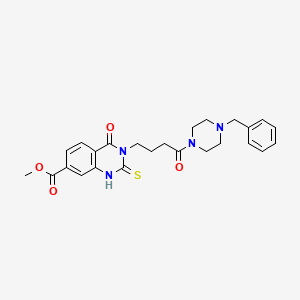

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

説明

特性

分子式 |

C25H28N4O4S |

|---|---|

分子量 |

480.6 g/mol |

IUPAC名 |

methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34) |

InChIキー |

MKIAOYWIHWGIID-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

3-(4-(4-ベンジルピペラジン-1-イル)-4-オキソブチル)-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルは、次のようなさまざまな化学反応を起こすことができます。

酸化: チオキソ基は、適切な条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: キナゾリン環とピペラジン環のカルボニル基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。

置換: ベンジル基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件

酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)は、一般的に使用される酸化剤です。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)は、一般的な還元剤です。

置換: アミンまたはチオールなどの求核剤を置換反応に使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チオキソ基の酸化は、スルホキシドまたはスルホンを生成する可能性がありますが、カルボニル基の還元は、アルコールを生成する可能性があります。

科学研究への応用

3-(4-(4-ベンジルピペラジン-1-イル)-4-オキソブチル)-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルは、いくつかの科学研究への応用があります。

医薬品化学: この化合物は、抗菌剤および抗真菌剤としての可能性について調査されています。そのユニークな構造により、さまざまな生体標的に対して相互作用することができ、薬物開発の候補となります。

生物学研究: 化合物の生物学的経路を調節する能力は、酵素阻害や受容体結合に関連する研究において興味深いものです。

産業応用: その化学反応性により、他の複雑な有機分子の合成に役立ち、医薬品や農薬の開発に応用できます。

化学反応の分析

Types of Reactions

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl groups in the quinazoline and piperazine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

科学的研究の応用

Pharmacological Properties

The compound features a quinazoline core , which is known for a variety of biological activities:

- Antimicrobial Activity : Quinazoline derivatives have been shown to exhibit antimicrobial properties. The incorporation of the piperazine moiety may enhance this activity by improving solubility and bioavailability.

- Anticancer Potential : Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory effects, which are common among quinazoline derivatives. This could be beneficial in treating conditions characterized by inflammation.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Quinazoline Core : Synthesized through cyclization reactions involving anthranilic acid derivatives.

- Introduction of the Piperazine Moiety : Achieved via nucleophilic substitution reactions with benzylpiperazine derivatives.

- Attachment of the Oxobutyl Group : Conducted through alkylation reactions using alkyl halides.

- Esterification : Finalized by esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of similar compounds in cancer treatment:

- A study on substituted triazole-piperazine conjugates demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the piperazine structure can lead to enhanced anticancer activity .

- Another research focused on quinoxaline derivatives showed promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division .

These findings suggest that methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may also exhibit similar therapeutic effects.

作用機序

類似の化合物との比較

類似の化合物

4-(3-(4-ベンジルピペラジン-1-イル)プロポキシ)-7-メトキシ-3-置換フェニル-2H-クロメン-2-オン: この化合物は、ピペラジンとベンジル部分を共有していますが、コア構造がキナゾリンではなくクロメンオンであるため異なります.

6-置換-4-メチル-3-(4-アリールピペラジン-1-イル)シンノリン: これらの化合物は、ピペラジン環も含まれていますが、シンノリンコアを持っているため、構造的に異なります.

独自性

3-(4-(4-ベンジルピペラジン-1-イル)-4-オキソブチル)-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルは、キナゾリンコア、チオキソ基、ピペラジン環を組み合わせているため、ユニークです。

類似化合物との比較

Structural and Functional Comparison with Quinazoline Derivatives

Table 1: Core Structure and Substituent Analysis

Comparison with Ester-Containing Heterocyclic Compounds

Table 2: Ester Functionalization in Heterocycles

Key Observations :

- The mono-methyl ester in the target compound offers a balance between lipophilicity and molecular weight (MW ~500 g/mol), contrasting with the bulkier diethyl esters in the imidazopyridine derivative (MW ~600 g/mol, ).

- Ethyl esters in I-6473 and related compounds () suggest a trade-off between metabolic stability and esterase susceptibility compared to the methyl ester in the target compound.

Impact of Piperazine and Benzyl Substituents

The 4-benzylpiperazine moiety in the target compound distinguishes it from analogs with simpler alkyl or aryl substituents:

Physicochemical Properties and Bioactivity Insights

Table 3: Estimated Properties vs. Analogs

Key Insights :

- The target compound’s methyl ester and benzylpiperazine side chain synergize to optimize lipophilicity and target engagement, contrasting with the polar carboxylic acid in Compound 33 (a known soluble epoxide hydrolase inhibitor, ).

生物活性

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 396.49 g/mol. Its IUPAC name reflects its complex nature:

IUPAC Name: Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is crucial for binding interactions that modulate biological pathways. Research indicates that the compound can inhibit specific enzyme activities and alter receptor signaling, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of related compounds in the same class. For instance, derivatives of tetrahydroquinazoline have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.015 | 0.030 |

| Staphylococcus aureus | 0.008 | 0.020 |

| Escherichia coli | 0.045 | 0.060 |

| Enterobacter cloacae | 0.004 | 0.008 |

The most sensitive strain was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance .

Anticancer Activity

Preliminary studies suggest that compounds similar to methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-tetrahydroquinazoline may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. The exact mechanisms remain under investigation but may involve the inhibition of specific kinases or transcription factors involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various tetrahydroquinazoline derivatives, it was found that compounds with similar structural features exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of related compounds on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The results indicated a potential for these compounds as lead candidates in anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing quinazoline-7-carboxylate derivatives like Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

- Methodology :

- Step 1 : React 2-aminoterephthalic acid derivatives with phenyl isothiocyanate in pyridine at 100°C to form the quinazoline-thione core.

- Step 2 : Introduce substituents (e.g., benzylpiperazine) via nucleophilic substitution or coupling reactions using reagents like 2-chlorobenzyl bromide in DMF with cesium carbonate as a base.

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol.

- Yield Optimization : Typical yields range from 66% to 94% depending on substituent reactivity and solvent polarity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray Crystallography :

- Grow single crystals via slow evaporation (solvent: DMF/water).

- Collect diffraction data using a Bruker D8 VENTURE diffractometer.

- Refine structures with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 (for thermal ellipsoid plots) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments and carbon backbone (e.g., thioxo group at δ ~160 ppm in ¹³C NMR).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 521.1542) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results in structural analysis?

- Case Example : Discrepancies in piperazine ring conformation (NMR suggests flexibility vs. X-ray showing rigidity).

- Resolution Strategy :

- Apply Cremer-Pople puckering parameters to quantify ring distortion. Calculate amplitude (q) and phase angle (θ) using atomic coordinates from crystallography .

- Compare experimental torsion angles (from X-ray) with DFT-optimized geometries to identify dynamic equilibria in solution .

Q. What strategies improve regioselectivity and yield in the synthesis of analogues with modified piperazine or benzyl groups?

- Regioselectivity :

- Use protecting groups (e.g., Boc for amines) to direct coupling to the quinazoline N-3 position.

- Optimize reaction time and temperature (e.g., 24 hours at 80°C in DMF) to minimize byproducts .

- Yield Enhancement :

- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings.

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

Q. How can computational modeling predict the compound’s interaction with biological targets like soluble epoxide hydrolase (sEH)?

- Protocol :

- Molecular Docking : Use AutoDock Vina to model binding poses in the sEH active site (PDB: 4JZH). Prioritize hydrogen bonds between the carboxylate group and Tyr³⁸³/Asn³⁸⁵.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-benzyl moiety in hydrophobic pockets .

Q. What functional groups are critical for antimicrobial activity in structurally related triazole-quinazoline hybrids?

- SAR Insights :

- Essential Groups : The 2-thioxo group enhances hydrogen bonding with bacterial DNA gyrase.

- Modifiable Sites : Fluorine substitution at C-6 (quinoline) improves lipophilicity and membrane penetration .

- Experimental Validation :

- Synthesize derivatives with -OCH₃ (electron-donating) vs. -CF₃ (electron-withdrawing) groups and test against S. aureus (MIC range: 2–32 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。